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molecular formula C4H8CoO4 B1219435 Cobalt(II) acetate CAS No. 71-48-7

Cobalt(II) acetate

Cat. No. B1219435
M. Wt: 179.04 g/mol
InChI Key: WOQRGAPCUQZBRA-UHFFFAOYSA-N
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Patent
US07192554B2

Procedure details

Indicator compositions were prepared as for Example 11. The colorants used are listed in Table 13. The second solution (Indicator Composition 13) was prepared by adding 1.0 g of cobalt(II) acetate tetrahydrate {Co(C2H3O2)2.4H2O} (available from Sigma-Aldrich Fine Chemicals, St. Louis, Mo.) to 13 ml of water. Devices were prepared and tested as described in Example 11. The results are recorded in Table 13.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Cobalt Acetate

Identifiers

REACTION_CXSMILES
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11]>O>[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Indicator compositions were prepared as for Example 11
CUSTOM
Type
CUSTOM
Details
The second solution (Indicator Composition 13) was prepared
CUSTOM
Type
CUSTOM
Details
Devices were prepared

Outcomes

Product
Name
Cobalt Acetate
Type
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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